3-Bromo-2-iodothiophene
Overview
Description
3-Bromo-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of both bromine and iodine atoms on the thiophene ring. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Mechanism of Action
Target of Action
3-Bromo-2-iodothiophene is a type of thiophene derivative. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects . For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.27 (iLOGP), 2.98 (XLOGP3), 3.12 (WLOGP), 2.97 (MLOGP), and 4.31 (SILICOS-IT), with a consensus Log Po/w of 3.13 .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodothiophene typically involves halogenation reactions. One common method is the bromination of 3-iodothiophene using bromine or a brominating agent. Another approach involves the selective bromination of 2,3-diiodothiophene. These reactions are usually carried out under controlled conditions to ensure the selective introduction of bromine at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The scalability of these methods ensures the availability of this compound for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodothiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Halogen Dance Reactions: This involves the migration of halogen atoms within the thiophene ring under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Halogen Dance Reactions: Lithium diisopropylamide (LDA) is commonly used to facilitate the migration of halogen atoms.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications. For example, cross-coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Bromo-2-iodothiophene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound is utilized in the synthesis of biologically active molecules with potential therapeutic applications.
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-iodothiophene: Similar to 3-Bromo-2-iodothiophene but with different positional isomerism.
2,3-Dibromothiophene: Contains two bromine atoms instead of bromine and iodine.
2,3-Diiodothiophene: Contains two iodine atoms instead of bromine and iodine.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which provides distinct reactivity patterns compared to compounds with only one type of halogen. This dual-halogen substitution allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-2-iodothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWOMWZUHZNFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449812 | |
Record name | 3-bromo-2-iodo-thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60404-24-2 | |
Record name | 3-bromo-2-iodo-thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.